(E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide
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Overview
Description
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a bromobenzenesulfonyl group, a chloro substituent, and a carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chloro-N-methylbenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro substituent and carboximidamide moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Shares the bromobenzenesulfonyl group but lacks the chloro and carboximidamide moieties.
4-Chloro-N-methylbenzene-1-carboximidamide: Contains the chloro and carboximidamide groups but lacks the bromobenzenesulfonyl group.
Uniqueness
(E)-N’-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both bromobenzenesulfonyl and chloro groups enhances its reactivity and binding affinity, making it a valuable compound for various scientific research applications.
Biological Activity
The compound (E)-N'-(4-bromobenzenesulfonyl)-4-chloro-N-methylbenzene-1-carboximidamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant domains. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting with the appropriate amine and sulfonyl chloride derivatives. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Key Synthetic Steps:
- Formation of Carboximidamide: The initial step involves the reaction between 4-chloro-N-methylbenzoic acid and a suitable amine to form the carboximidamide.
- Sulfonylation: The introduction of the 4-bromobenzenesulfonyl group is achieved through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies
- Microbial Strains Tested: The compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria.
- Results:
- Inhibition zones were observed, with Enterococcus faecium showing a significant susceptibility with a growth inhibition zone diameter of 17 mm at a concentration of 62.5 µg/mL .
- The Minimum Biofilm Inhibitory Concentration (MBIC) was reported at 1.95 µg/mL , indicating strong antibiofilm activity against E. faecium .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays:
- DPPH Assay: The DPPH inhibition rate was measured, showing an inhibition percentage of 16.75% , which is notable but lower than standard antioxidants like ascorbic acid .
- Comparative Analysis:
Compound DPPH Inhibition (%) This compound 16.75 Ascorbic Acid >90 Butylated Hydroxyanisole >80
Toxicity Profile
Toxicity assessments revealed that most synthesized compounds exhibited higher LC50 values than predicted by GUSAR analysis, indicating a relatively low toxicity profile for this compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Antioxidant Properties
In another study focusing on oxidative stress models, this compound demonstrated protective effects against oxidative damage in cellular systems, further supporting its role as a potential antioxidant agent.
Properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-4-chloro-N'-methylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-17-14(10-2-6-12(16)7-3-10)18-21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNOBAOUBSPSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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